![molecular formula C13H11BO3 B13707427 6H-Benzo[c]chromene-1-boronic Acid](/img/structure/B13707427.png)
6H-Benzo[c]chromene-1-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Benzo[c]chromene-1-boronic acid is a boronic acid derivative of the 6H-benzo[c]chromene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid functional group is known for its versatility in forming stable covalent bonds with diols, which makes it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with the reaction of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core through a Diels-Alder cycloaddition followed by oxidative aromatization . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: Industrial production of 6H-benzo[c]chromene-1-boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6H-Benzo[c]chromene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The chromene core can be reduced under hydrogenation conditions to form the corresponding dihydrochromene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Palladium catalysts with bases such as potassium carbonate in an aqueous or alcoholic solvent.
Major Products:
Phenols: from oxidation.
Dihydrochromenes: from reduction.
Biaryl compounds: from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
6H-Benzo[c]chromene-1-boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6H-benzo[c]chromene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
6H-Benzo[c]chromene: Lacks the boronic acid group but shares the chromene core structure.
6H-Benzo[c]thiochromene: Contains a sulfur atom in place of the oxygen in the chromene ring.
6H-Benzo[c]chromene-6-one: A ketone derivative of the chromene structure.
Uniqueness: 6H-Benzo[c]chromene-1-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Properties
Molecular Formula |
C13H11BO3 |
|---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
6H-benzo[c]chromen-1-ylboronic acid |
InChI |
InChI=1S/C13H11BO3/c15-14(16)11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-17-12/h1-7,15-16H,8H2 |
InChI Key |
ZJMDUGBPWZDAGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3COC2=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


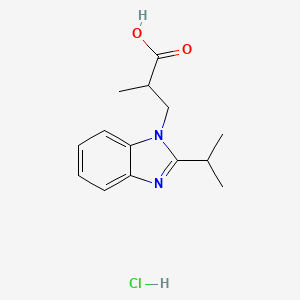
![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)
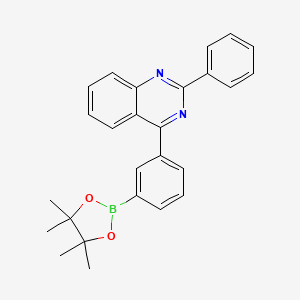
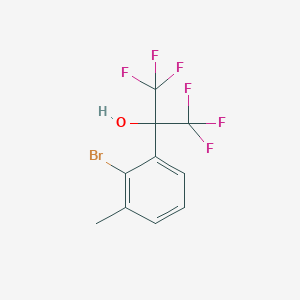
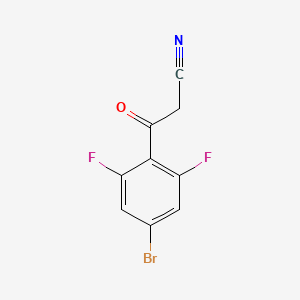
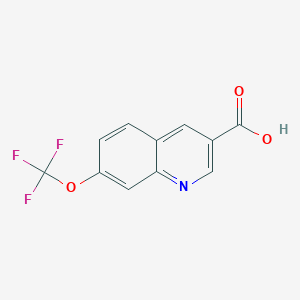
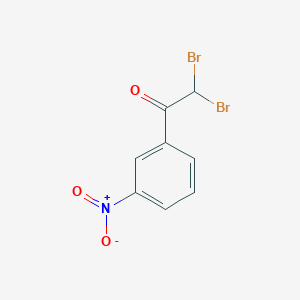
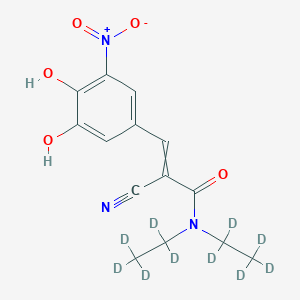
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
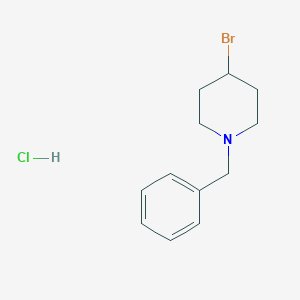
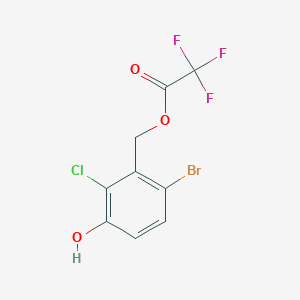
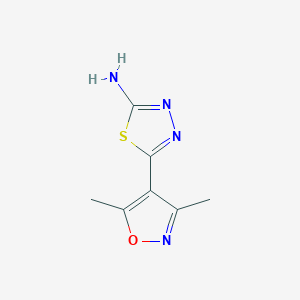
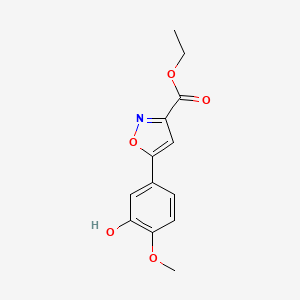
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
